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Compound of Interest

Compound Name: Hexyl beta-D-maltoside

Cat. No.: B13383559

Get Quote

Executive Summary
Hexyl

-D-maltoside (n-Hexyl-β-D-maltopyranoside, often abbreviated as C6-OM or Hexyl-M)
represents a specialized niche within the alkyl maltoside detergent family. Unlike its longer-
chain counterparts (DDM, DM) which are the workhorses of membrane protein solubilization,
C6-OM is characterized by an exceptionally high Critical Micelle Concentration (CMC ~210
mM) and a transient, dynamic micellar structure.

This guide details the physicochemical properties, thermodynamic drivers, and specific

experimental applications of C6-OM. It is intended for structural biologists and biophysicists

who require a detergent that minimizes the "detergent belt" for high-resolution X-ray

crystallography or reduces particle tumbling times for solution NMR spectroscopy.

Physicochemical Profile
The utility of C6-OM is defined by its short alkyl chain (6 carbons). This structural feature

dictates its high water solubility and reluctance to form stable micelles at low concentrations,
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behaving more like a hydrotrope than a classical surfactant until high concentrations are

reached.

Table 1: Comparative Properties of Alkyl Maltosides

Property

Hexyl

-D-maltoside (C6-
OM)

Octyl

-D-maltoside (OM)

Dodecyl

-D-maltoside (DDM)

Formula

Molecular Weight 426.5 g/mol 454.5 g/mol 510.6 g/mol

CMC (

)
~210 mM (9.0%) ~23.4 mM (1.0%) ~0.17 mM (0.009%)

Aggregation Number (

)
Low / Transient (<20) ~27 ~78 - 149

Micelle MW ~8.5 kDa ~12 kDa ~72 kDa

Primary Utility Crystallography, NMR
Solubilization,

Crystallography

Solubilization, Cryo-

EM

Critical Insight: The CMC of maltosides increases by roughly an order of magnitude for every

two carbons removed from the tail. C6-OM's CMC of ~210 mM requires working concentrations

in the range of 300–400 mM for stable micelle formation, which has significant implications for

buffer osmolarity and cost.

Thermodynamics of Self-Assembly
The self-assembly of C6-OM is driven by the hydrophobic effect, but it is energetically less

favorable than for DDM due to the minimal surface area of the hexyl chain.
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The Energy Balance
Hydrophobic Driving Force: The free energy gain (

) from burying a C6 tail is small compared to a C12 tail.

Headgroup Repulsion: The bulky maltose headgroup exerts steric and hydration repulsion.

Result: In C6-OM, the repulsive forces nearly counterbalance the attractive hydrophobic

forces. Consequently, monomers persist in solution at very high concentrations before

entropy forces them to aggregate.

Visualization: Chain Length vs. Micellization Equilibrium
The following diagram illustrates how the equilibrium shifts from stable micelles (DDM) to

predominantly monomers (C6-OM) at physiological concentrations.
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Figure 1: Comparative equilibrium dynamics. DDM forms stable micelles at low concentrations,

whereas C6-OM exists primarily as monomers until extreme concentrations are reached.

Applications in Structural Biology
C6-OM is rarely used for the initial solubilization of membranes because the high concentration

required is impractical. Instead, it is used as a secondary detergent for specific structural

techniques.

X-Ray Crystallography
Large detergent micelles (like those of DDM) can occlude protein-protein contact patches

necessary for crystal lattice formation.

Mechanism: C6-OM forms the smallest possible "belt" around the hydrophobic

transmembrane domain.

Benefit: This exposes more hydrophilic surface area of the protein, increasing the probability

of crystal contacts.

Protocol Note: Exchange must be performed carefully to avoid aggregation, as C6-OM

provides less stabilizing "buoyancy" than DDM.

Solution NMR Spectroscopy
Large micelles tumble slowly in solution, causing rapid relaxation of the NMR signal and broad

spectral peaks.

Mechanism: The small effective molecular weight of the Protein-C6 complex reduces the

rotational correlation time (

).

Benefit: Sharper peaks and improved spectral resolution for transmembrane proteins.

Experimental Protocols
Protocol A: Detergent Exchange for Crystallography
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Objective: Replace DDM with C6-OM to minimize micelle size prior to crystallization trials.

Solubilization: Extract protein from membrane using 1% DDM (approx. 20 mM). Purify via

affinity chromatography (Ni-NTA/FLAG).

Immobilization: Bind the protein to the affinity resin.

Wash Step (Critical):

Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM.

Reasoning: Do not remove DDM yet; ensure contaminants are removed while protein is

stable.

Exchange Gradient:

Prepare "Exchange Buffer": Buffer + 350 mM C6-OM (approx. 15% w/v).

Note: You must be significantly above the 210 mM CMC.

Wash resin with 5-10 CV of Exchange Buffer.

Elution: Elute protein using Exchange Buffer + Eluant (e.g., Imidazole).

Validation: Measure protein stability immediately. If precipitation occurs, mix C6-OM with a

small amount of C8-OM or C10-M (intermediate chain length) to stabilize.

Protocol B: NMR Sample Preparation
Objective: Prepare a high-concentration protein sample in C6-OM for HSQC experiments.

Concentration: Concentrate the protein (purified in DDM) to ~0.5 mM.

Buffer Exchange: Use a centrifugal concentrator (MWCO 50 kDa).

Dilute sample 1:10 with NMR Buffer containing 400 mM C6-OM.

Concentrate back to original volume.
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Repeat 3-4 times.

Causality: DDM (CMC 0.17 mM) is difficult to dialyze. Centrifugal exchange works

because the monomer concentration of DDM is low. However, C6-OM monomers pass

through the membrane easily, so the buffer must contain 400 mM C6-OM to maintain the

micelle environment inside the concentrator.

Workflow Visualization
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Figure 2: Step-by-step workflow for exchanging a stable long-chain detergent (DDM) for the

short-chain C6-OM.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13383559/docs?utm_src=pdf-body-img#technical-deep-dive-hexyl-d-maltoside-c6-om-self-assembly-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13383559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Privé, G. G. (2007).Detergents for the stabilization and crystallization of membrane proteins.

Methods, 41(4), 388-397. [Link]

Stetsenko, A., & Guskov, A. (2017).An Overview of the Top Ten Detergents Used for

Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

Lipfert, J., & Columbus, L. (2010).Micelle formation and membrane protein encapsulation in

short-chain alkyl maltosides. Journal of Physical Chemistry B. [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13383559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

